N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide
Description
N-[(8-Hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is a synthetic compound featuring a 3-methylbutanamide backbone substituted with a thiophen-2-ylmethyl group and an 8-hydroxyquinolin-7-yl moiety. The 8-hydroxyquinoline component is notable for its metal-chelating properties, while the thiophene ring may confer π-conjugation and electron-rich characteristics. Its synthesis likely involves coupling reactions similar to those described for related sulfonamide and heterocyclic derivatives .
Properties
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)11-16(22)21-18(15-6-4-10-24-15)14-8-7-13-5-3-9-20-17(13)19(14)23/h3-10,12,18,23H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWLVWPYPTEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide typically involves multiple steps:
Formation of the 8-hydroxyquinoline derivative: This step often involves the functionalization of 8-hydroxyquinoline to introduce the desired substituents at specific positions.
Thiophene functionalization: Thiophene can be functionalized through various methods, including halogenation and subsequent substitution reactions.
Coupling reactions: The functionalized 8-hydroxyquinoline and thiophene derivatives are then coupled using reagents such as palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at different sites, such as the amide group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and thiophene rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride for electrophilic substitution; alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Various substituted quinoline and thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is studied for its coordination chemistry due to the metal-chelating properties of the 8-hydroxyquinoline moiety. It can form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. The 8-hydroxyquinoline structure is known for its antimicrobial and anticancer properties. Research has shown that derivatives of 8-hydroxyquinoline can inhibit enzymes and proteins critical for the survival of pathogens and cancer cells.
Industry
In industry, the compound’s metal-chelating properties make it useful in applications such as water treatment, where it can be used to remove heavy metals from wastewater. Additionally, its potential as a corrosion inhibitor is being investigated.
Mechanism of Action
The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. The compound can also interact with DNA and proteins, leading to the inhibition of critical cellular functions in pathogens and cancer cells.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Heterocyclic Rings : The thiophene moiety in the target compound contrasts with thiazole (CFMB) or thiadiazolo-pyrimidine (herbicidal derivatives), which may alter electronic properties and binding affinities .
Computational and Mechanistic Insights
Such approaches could elucidate the target molecule’s metal-binding capacity or pharmacokinetic behavior.
Biological Activity
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C23H26N2O2S
- Molecular Weight : 382.54 g/mol
- LogP : 5.43590, indicating lipophilicity which may influence its bioavailability and interaction with biological membranes.
The biological activity of this compound can be attributed to its structural components, particularly the 8-hydroxyquinoline moiety, which is known for its ability to chelate metal ions and exhibit antimicrobial properties. The thiophene group may enhance the compound's interaction with biological targets.
Biological Activities
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Antimicrobial Activity
- The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research indicates that quinoline derivatives often possess broad-spectrum antibacterial activity due to their ability to disrupt bacterial cell walls and inhibit DNA gyrase, an essential enzyme for bacterial replication.
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Anticancer Properties
- Studies have shown that compounds containing the 8-hydroxyquinoline structure can induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival and death.
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Neuroprotective Effects
- Recent investigations suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- In Vitro Studies on Antimicrobial Efficacy
- Anticancer Activity in Cell Lines
- Neuroprotective Study
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
